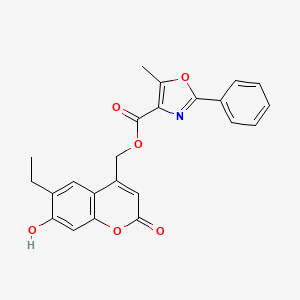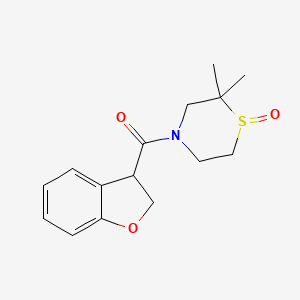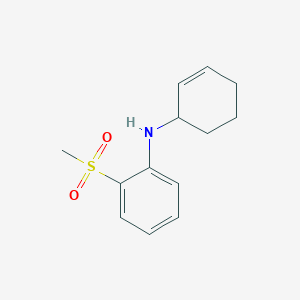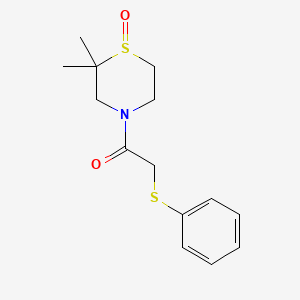![molecular formula C7H10N4O3S2 B7616875 Ethyl {[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}carbamate](/img/structure/B7616875.png)
Ethyl {[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}carbamate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiadiazole ring, which is a heterocyclic compound containing sulfur and nitrogen atoms, and an ethyl carbamate group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-amino-1,3,4-thiadiazole and ethyl chloroformate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. The reaction mixture is stirred for several hours to ensure complete conversion.
Purification: The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the increased volume. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substitution Products: Various derivatives formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl {[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: It is used in the production of dyes, corrosion inhibitors, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Ethyl {[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}carbamate exerts its effects involves its interaction with biological targets such as enzymes or receptors. The thiadiazole ring can bind to metal ions, which may disrupt enzyme activity or cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological system.
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-ethyl-1,3,4-thiadiazole: Similar structure but lacks the carbamate group.
2-Amino-5-methyl-1,3,4-thiadiazole: Similar structure with a methyl group instead of an ethyl group.
2-Amino-5-phenyl-1,3,4-thiadiazole: Similar structure with a phenyl group instead of an ethyl group.
Uniqueness: Ethyl {[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}carbamate is unique due to its combination of the thiadiazole ring and the ethyl carbamate group, which provides distinct chemical and biological properties compared to its similar compounds.
Eigenschaften
IUPAC Name |
ethyl N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3S2/c1-2-14-6(13)9-4(12)3-15-7-11-10-5(8)16-7/h2-3H2,1H3,(H2,8,10)(H,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXIYCPPEBKDOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)CSC1=NN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-ethylpiperidin-2-yl)methanone](/img/structure/B7616810.png)
![methyl 3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl)piperidine-1-carboxylate](/img/structure/B7616817.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-phenylcyclopropyl)methanone](/img/structure/B7616822.png)
![4-(1,3-Benzoxazol-2-ylmethyl)thieno[3,2-b]pyridin-7-one](/img/structure/B7616828.png)

![5-[3-(4-Fluorophenoxy)propylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7616847.png)




![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(2-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B7616878.png)


